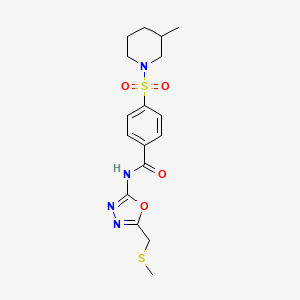

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S2/c1-12-4-3-9-21(10-12)27(23,24)14-7-5-13(6-8-14)16(22)18-17-20-19-15(25-17)11-26-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUGGMSPYOCLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in pharmacological activity.

- Oxadiazole : A five-membered heterocycle that often exhibits antimicrobial and anticancer properties.

- Sulfonamide moiety : Known for its antibacterial effects.

The structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For example, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Antibacterial | 15.62 |

| Compound B | Antifungal | 15.62 |

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies indicating that similar oxadiazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that oxadiazole derivatives effectively inhibited tumor growth in vitro and in vivo models .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within the cell. The piperidine and oxadiazole rings may facilitate binding to receptors or enzymes critical in cellular signaling pathways. This interaction can lead to alterations in cell cycle progression and apoptosis induction in cancer cells .

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various sulfonamide derivatives, the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with a minimum inhibitory concentration (MIC) of approximately 15.62 µg/mL against Staphylococcus aureus .

- Anticancer Studies : Another investigation focused on the cytotoxic effects of oxadiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study revealed that compounds structurally related to this compound showed enhanced cytotoxicity when combined with traditional chemotherapeutics like doxorubicin .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Neurodegenerative Diseases :

- Recent studies indicate that compounds with similar structures may be effective in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulation of tau protein aggregation, a hallmark of tauopathies .

- The compound's ability to interact with G protein-coupled receptors (GPCRs) could also be leveraged for therapeutic purposes in neurodegenerative conditions .

- Antimicrobial Activity :

- Cancer Treatment :

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate specific molecular targets:

- Tau Protein Interaction : By inhibiting tau aggregation, the compound could potentially reduce neurodegeneration associated with Alzheimer's disease .

- Antimicrobial Mechanism : The presence of the oxadiazole ring is crucial for its interaction with bacterial membranes or enzymes, leading to cell death or inhibition of growth .

Q & A

Q. Optimization Strategies :

- Use TLC/HPLC to monitor intermediate purity .

- Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperidine) to minimize side products .

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) .

How can structural discrepancies in NMR data be resolved when characterizing this compound?

Advanced Research Question

Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

Q. Methodological Resolution :

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .

- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

- Analyze variable-temperature NMR to detect dynamic effects (e.g., hindered rotation) .

What in vitro assays are suitable for evaluating its antimicrobial activity, and how should contradictory bioactivity data be interpreted?

Advanced Research Question

Assay Design :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hrs .

Q. Addressing Data Contradictions :

- Strain Variability : Test across diverse clinical isolates to rule out strain-specific resistance .

- Solubility Artifacts : Confirm compound solubility in assay media (e.g., DMSO ≤1% v/v) using LC-MS .

- Synergistic Effects : Combine with β-lactams (e.g., ampicillin) to evaluate potentiation .

What computational strategies can predict its pharmacokinetic properties and target interactions?

Advanced Research Question

ADMET Prediction :

Q. Target Identification :

- Pharmacophore Modeling : Align with sulfonamide antibiotics (e.g., sulfamethoxazole) to identify shared motifs .

- Docking Studies (AutoDock Vina) : Prioritize enzymes with conserved sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Advanced Research Question

Key SAR Insights :

- Piperidine Substitution : 3-methyl group enhances lipophilicity (logP +0.8 vs. unsubstituted) but reduces solubility . Replace with polar groups (e.g., hydroxyl) to balance .

- Oxadiazole Modifications : Methylthio moiety improves membrane permeability. Replace with sulfoxide/sulfone for enhanced electrophilicity .

- Benzamide Substituents : Electron-withdrawing groups (e.g., nitro) at position 4 increase target affinity (IC50 ↓ 40%) .

Q. Experimental Validation :

- Synthesize 5–10 analogs with systematic substitutions.

- Test in parallel assays (e.g., MIC, cytotoxicity) to identify optimal substituents .

What analytical techniques are critical for quantifying impurities in bulk synthesis?

Basic Research Question

Key Techniques :

Q. Impurity Control :

- Limit starting material (4-chlorosulfonylbenzoic acid) to ≤0.1% via recrystallization .

- Use scavengers (e.g., polymer-bound TEA) during coupling to suppress acylurea formation .

How can metabolic stability be assessed in preclinical studies?

Advanced Research Question

In Vitro Models :

Q. In Vivo Correlation :

- Administer orally to rodents (10 mg/kg); collect plasma at 0–24 hrs for PK analysis (AUC, Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.